

Application Note: Analysis of Cyflumetofen and Metabolites in Food Matrices

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Compound Focus: Cyflumetofen

CAS No.: 400882-07-7

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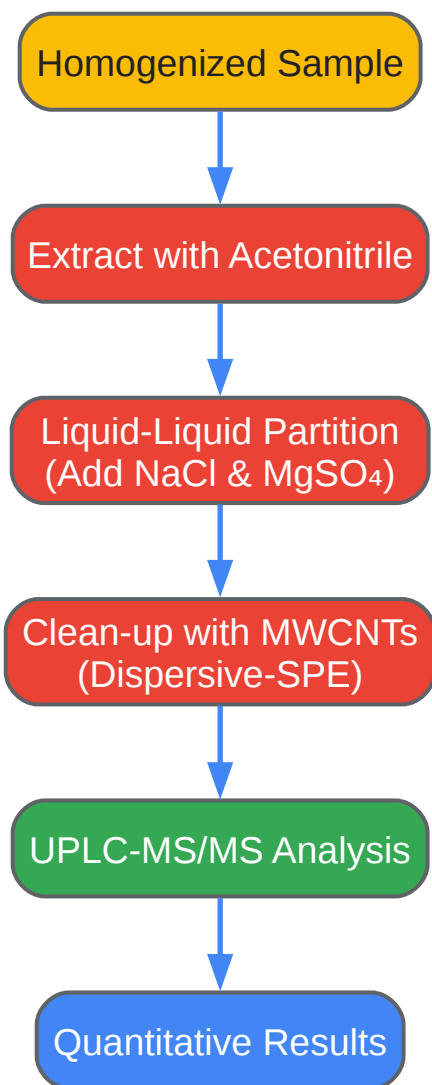
1. Introduction **Cyflumetofen** is a novel acaricide effective against spider mites. From a regulatory and safety perspective, it is crucial to monitor not only the parent compound but also its primary metabolites. The metabolite **2-(trifluoromethyl) benzamide (B-3)** has been identified as potentially more toxic than **cyflumetofen** itself, and both **B-3** and **α,α,α -trifluoro-*o*-toluic acid (B-1)** can be found in the environment at significant levels [1]. This application note describes a simultaneous residue analysis method for **cyflumetofen**, B-1, and B-3 in a range of commodities, including high-water, high-acid, high-sugar, and complex matrices like tea and animal liver [1].

2. Experimental Protocol

2.1. Materials and Reagents

- **Analytical Standards:** **Cyflumetofen** (purity $\geq 99.8\%$), B-1, and B-3 [1].
- **Solvents:** Chromatography-grade acetonitrile and methanol [1].
- **Salts:** Anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl) for liquid-liquid partitioning [1].
- **dSPE Sorbents:** Multi-walled carbon nanotubes (MWCNTs) with an outer diameter < 8 nm. For comparison, primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB) can also be evaluated [1].

2.2. Sample Preparation (QuEChERS-based Method) The following workflow outlines the sample preparation and analysis process:



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- **Extraction:** Weigh 10.0 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [1].
- **Partitioning:** Add a mixture of 4.0 g of MgSO_4 and 1.0 g of NaCl to the tube. Immediately shake for another minute to prevent the salts from clumping. Centrifuge at 4000 rpm for 5 minutes [1].
- **Clean-up:** Transfer 1.5 mL of the upper acetonitrile layer into a 2-mL dSPE tube containing 50 mg of MWCNTs and 150 mg of MgSO_4 . Vortex for 1 minute and centrifuge. The supernatant is filtered through a 0.22- μm membrane filter prior to instrumental analysis [1].

2.3. UPLC-MS/MS Analysis

- **Chromatography:**
 - **Column:** BEH C18 (100 mm \times 2.1 mm, 1.7 μm)
 - **Mobile Phase:** (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile

- **Gradient:** Programmed from 30% B to 90% B over 4.0 minutes.
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40 °C
- **Injection Volume:** 2.0 µL [1]
- **Mass Spectrometry:**
 - **Ion Source:** Electrospray Ionization (ESI) with polarity switching.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM)
 - **Ionization Polarity:**
 - **ESI+:** Cyflumetofen and Metabolite B-3
 - **ESI-:** Metabolite B-1 [1] [2]

3. Method Validation and Performance Data The method was comprehensively validated. The tables below summarize the key performance characteristics.

Table 1: Method Validation Parameters for Cyflumetofen and Metabolites [1]

Parameter	Cyflumetofen	B-1	B-3
Retention Time (min)	3.71	2.34	2.21
Ionization Mode	ESI+	ESI-	ESI+
Linearity Range (µg/L)	1 - 100	1 - 100	1 - 100
Correlation Coefficient (r ²)	>0.998	>0.997	>0.998
Limit of Quantification (LOQ)	0.7 - 9.8 µg/kg	0.7 - 9.8 µg/kg	0.7 - 9.8 µg/kg

Table 2: Average Recovery and Precision Data [1]

Matrix	Cyflumetofen (% Recovery)	B-1 (% Recovery)	B-3 (% Recovery)	RSD (%)
Apple	92.5	88.4	95.1	< 7.6
Tomato	94.2	90.1	96.8	< 7.6
Soybean	89.7	85.2	91.5	< 7.6

Matrix	Cyflumetofen (% Recovery)	B-1 (% Recovery)	B-3 (% Recovery)	RSD (%)
Green Tea	86.3	79.3	88.9	< 7.6
Fish	105.8	98.7	110.2	< 7.6
Pork Liver	112.4	102.5	117.6	< 7.6

4. Notes and Discussion

- **Advantage of MWCNTs:** The study found that MWCNTs provided superior clean-up performance for complex matrices like tea and animal products compared to traditional sorbents (PSA, C18, GCB), leading to higher analyte recoveries and reduced matrix effects [1].
- **Matrix Effects:** Co-extracted matrix components can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification [3]. The use of MWCNTs and the short chromatographic runtime (<4 min) help mitigate these effects [1].
- **Regulatory Compliance:** The achieved LOQs for all analytes were lower than the Maximum Residue Limits (MRLs) established for **cyflumetofen** in foods, for example, in Japan [1]. In the US, the EPA has set tolerances for **cyflumetofen** on various commodities, including stone fruit and strawberries [4].
- **Analytical Quality Control:** For regulated nonclinical studies, method validation should follow Good Laboratory Practice (GLP) principles. Key validation parameters include accuracy, precision, specificity, and stability, aligning with the data presented here [5].

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